molecular formula C16H25N5O B2530700 N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide CAS No. 1788521-66-3

N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide

Cat. No.: B2530700
CAS No.: 1788521-66-3
M. Wt: 303.41
InChI Key: GLLULWXTAGXNGW-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide is a synthetic organic compound It features a complex structure with multiple functional groups, including a cyano group, a pyrazole ring, and a piperidine ring

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O/c1-12(2)16(3,11-17)20-15(22)10-21-6-4-13(5-7-21)14-8-18-19-9-14/h8-9,12-13H,4-7,10H2,1-3H3,(H,18,19)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLULWXTAGXNGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CN1CCC(CC1)C2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the formation of the pyrazole ring and the piperidine ring. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency. Quality control measures are essential to ensure the consistency and safety of the produced compound.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.

    Biology: The compound may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Medicine: It could be investigated for its pharmacological properties, such as potential therapeutic effects or as a lead compound in drug discovery.

    Industry: The compound might find applications in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide include other pyrazole and piperidine derivatives. These compounds share structural similarities but may differ in their functional groups or overall molecular architecture.

Uniqueness

What sets this compound apart is its specific combination of functional groups and the resulting chemical properties

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